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Introduction
Methyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the synthesis of

various pharmaceuticals, is a chiral α-amino acid ester whose purity and structural integrity are

paramount for drug development and manufacturing. Its chemical structure, comprising a

phenyl group and a methyl ester attached to a stereocenter, with the amino group protonated

as a hydrochloride salt, gives rise to a distinct spectroscopic fingerprint. This guide provides an

in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. The focus is on not only presenting the spectral

data but also elucidating the rationale behind the observed signals, thereby offering a

comprehensive resource for researchers and scientists in the field.

The structural elucidation of Methyl 2-amino-2-phenylacetate hydrochloride is fundamental

to quality control and reaction monitoring in synthetic processes. Spectroscopic techniques

provide a non-destructive and highly sensitive means to confirm the identity, purity, and

structure of the molecule. This guide will delve into the practical aspects of acquiring and

interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For Methyl 2-amino-2-phenylacetate hydrochloride, both ¹H and ¹³C

NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Methyl 2-amino-2-phenylacetate hydrochloride typically exhibits

four distinct signals corresponding to the aromatic protons, the methine proton, the amine

protons, and the methyl ester protons.

Table 1: ¹H NMR Spectral Data for Methyl 2-amino-2-phenylacetate hydrochloride

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4-7.6 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.2 Singlet 1H Methine proton (α-CH)

~3.7 Singlet 3H
Methyl ester protons

(OCH₃)

Broad Signal Singlet 3H
Ammonium protons

(NH₃⁺)

Note: The chemical shift of the ammonium protons can be variable and may exchange with

residual water in the solvent.

Interpretation and Experimental Rationale:

The downfield chemical shift of the aromatic protons (~7.4-7.6 ppm) is a direct consequence of

the deshielding effect of the benzene ring's π-system. The methine proton, directly attached to

the stereocenter, appears as a singlet around 5.2 ppm. Its chemical shift is influenced by the

adjacent electron-withdrawing phenyl, ester, and ammonium groups. The methyl ester protons

are observed as a sharp singlet at approximately 3.7 ppm, a characteristic region for such

functional groups. The protons of the ammonium group (NH₃⁺) are often seen as a broad

singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.
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The integration of these signals (5:1:3:3) is a key diagnostic feature that confirms the relative

number of protons in the molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework

of the molecule.

Table 2: ¹³C NMR Spectral Data for Methyl 2-amino-2-phenylacetate hydrochloride

Chemical Shift (δ) ppm Assignment

~169 Carbonyl carbon (C=O)

~135 Quaternary aromatic carbon (ipso-C)

~129-130 Aromatic carbons (CH)

~57 Methine carbon (α-C)

~53 Methyl ester carbon (OCH₃)

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 169

ppm. The aromatic carbons resonate in the typical downfield region of 129-135 ppm. The

methine carbon, attached to the nitrogen, oxygen, and phenyl group, is found around 57 ppm.

The methyl carbon of the ester group appears at a characteristic chemical shift of about 53

ppm. The number and chemical shifts of these signals are in perfect agreement with the

proposed structure.

Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of Methyl 2-
amino-2-phenylacetate hydrochloride is as follows:

Sample Preparation:
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Accurately weigh approximately 10-20 mg of Methyl 2-amino-2-phenylacetate
hydrochloride.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl

Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)). The choice of solvent is critical as it

influences the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is

often preferred as it can slow down the exchange of the NH₃⁺ protons, allowing for their

observation.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal

dispersion.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Shim the magnetic field to achieve good homogeneity, which is essential for sharp spectral

lines.

Data Acquisition:

For ¹H NMR:

Acquire a standard one-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

For ¹³C NMR:

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines

for each carbon.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(e.g., 1024 or more).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a pure absorption lineshape.

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for

¹H and 39.52 ppm for ¹³C).

Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Methyl 2-amino-2-phenylacetate hydrochloride displays

characteristic absorption bands.

Table 3: Key IR Absorption Bands for Methyl 2-amino-2-phenylacetate hydrochloride

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3000-3300 Strong, Broad N-H stretching (of NH₃⁺)

~1740 Strong, Sharp C=O stretching (of ester)

~1600, ~1490 Medium
C=C stretching (of aromatic

ring)

~1220 Strong C-O stretching (of ester)

~700-750 Strong
C-H out-of-plane bending

(monosubstituted benzene)
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Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum is the strong, broad absorption in the 3000-

3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt

(NH₃⁺). The sharp and intense peak around 1740 cm⁻¹ is a clear indicator of the carbonyl

(C=O) group of the methyl ester. The presence of the aromatic ring is confirmed by the C=C

stretching vibrations around 1600 and 1490 cm⁻¹. The strong absorption at approximately 1220

cm⁻¹ corresponds to the C-O stretching of the ester linkage. Finally, the strong bands in the

700-750 cm⁻¹ region are indicative of the out-of-plane C-H bending of a monosubstituted

benzene ring.

Experimental Protocol: IR Spectroscopy
The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total

Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty ATR accessory.

Place a small amount of the solid Methyl 2-amino-2-phenylacetate hydrochloride
powder onto the ATR crystal.

Data Acquisition:

Apply pressure to the sample using the ATR pressure arm to ensure good contact

between the sample and the crystal.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is invaluable for confirming the molecular weight and deducing structural

features. For a hydrochloride salt like Methyl 2-amino-2-phenylacetate hydrochloride, the

analysis is typically performed on the free base, as the HCl is usually lost during the ionization

process. The mass spectrum of the free base, Methyl 2-amino-2-phenylacetate, is therefore

highly relevant.[1]

Expected Fragmentation Pattern:

The molecular ion of the free base (C₉H₁₁NO₂) has a molecular weight of 165.19 g/mol .[1]

Under electron ionization (EI), the molecular ion ([M]⁺˙) will undergo fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-2-phenylacetate

m/z Proposed Fragment

165 [C₉H₁₁NO₂]⁺˙ (Molecular Ion)

106 [C₇H₈N]⁺ (Loss of ˙COOCH₃)

77 [C₆H₅]⁺ (Phenyl cation)

Interpretation and Rationale:

The molecular ion peak at m/z 165 confirms the molecular formula of the free base. A major

fragmentation pathway for α-amino esters is the cleavage of the bond between the α-carbon

and the ester group. This results in the loss of a methoxycarbonyl radical (˙COOCH₃, mass 59),

leading to the formation of a stable benzylic iminium ion at m/z 106. This fragment is often the

base peak in the spectrum.[1] Further fragmentation of the phenyl-containing fragments can

lead to the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry (GC-MS)
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The following is a general protocol for acquiring a mass spectrum of the free base using Gas

Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of the free base (Methyl 2-amino-2-phenylacetate) in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt can be

converted to the free base by neutralization with a mild base and extraction.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC Separation:

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate

the analyte from any impurities.

Employ a temperature program that allows for the elution of the compound as a sharp

peak.

MS Detection:

The eluent from the GC column is introduced into the ion source of the mass

spectrometer.

Use a standard electron ionization energy of 70 eV.

Scan a mass range that includes the expected molecular ion and fragment masses (e.g.,

m/z 40-200).

Data Analysis:

Identify the peak corresponding to Methyl 2-amino-2-phenylacetate in the total ion

chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions. Compare the obtained

spectrum with library spectra for confirmation.
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Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of Methyl 2-amino-2-
phenylacetate hydrochloride is outlined below.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Methyl 2-amino-2-phenylacetate
hydrochloride Sample

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(ATR or KBr)

Mass Spectrometry
(GC-MS of free base)

¹H & ¹³C Spectra:
Chemical Shifts, Multiplicity,

Integration

IR Spectrum:
Characteristic Absorptions

Mass Spectrum:
Molecular Ion, Fragmentation

Structural
Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Methyl 2-amino-2-phenylacetate
hydrochloride.

Conclusion
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The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of Methyl 2-amino-2-phenylacetate hydrochloride. Each

technique offers unique and complementary information that, when considered together,

confirms the molecular structure, the presence of key functional groups, and the molecular

weight. The protocols and interpretations provided in this guide serve as a valuable resource

for scientists and researchers, ensuring the accurate identification and quality assessment of

this important pharmaceutical intermediate. Adherence to rigorous experimental procedures

and a thorough understanding of the principles behind spectral interpretation are essential for

maintaining the highest standards of scientific integrity in drug development and manufacturing.
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Available at: [https://www.benchchem.com/product/b045393#spectroscopic-data-for-methyl-
2-amino-2-phenylacetate-hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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